Molidustat (BAY 85-3934) is a small molecule classified as a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). [] It functions by mimicking the physiological response to hypoxia, stimulating the body's natural production of erythropoietin (EPO), a hormone crucial for red blood cell production. [] In scientific research, Molidustat is primarily investigated for its potential in treating anemia associated with chronic kidney disease and its broader impact on cellular processes related to oxygen regulation.
The synthesis of molidustat involves several key steps starting from ethyl pyridin-3-ylacetate. Two primary methods have been documented:
The final product exhibits a tautomeric equilibrium between the pyrazolone and pyrazolol forms, with the pyrazolol tautomer being stabilized by intramolecular hydrogen bonding in its solid-state structure .
Molidustat has a complex molecular structure characterized by its unique arrangement of atoms that facilitates its function as a prolyl hydroxylase inhibitor. Key structural features include:
The molecular formula and weight of molidustat are crucial for understanding its pharmacokinetics and dynamics.
Molidustat primarily functions through its reaction with hypoxia-inducible factor prolyl hydroxylase enzymes, inhibiting their activity. This inhibition prevents the hydroxylation of the hypoxia-inducible factor alpha subunit, which normally leads to its degradation. As a result:
The mechanism of action for molidustat involves several critical steps:
Molidustat exhibits several notable physical and chemical properties:
These properties are critical for determining formulation strategies and predicting behavior in biological systems .
Molidustat's primary application lies in its potential use as a treatment for anemia associated with chronic kidney disease. Its ability to stimulate endogenous erythropoietin production makes it a promising alternative to traditional therapies such as erythropoiesis-stimulating agents. Clinical trials have shown that molidustat can effectively maintain hemoglobin levels within target ranges while demonstrating a favorable safety profile compared to existing treatments .
Furthermore, ongoing research may expand its applications beyond renal anemia into other areas where modulation of hypoxia-inducible factors could be beneficial, such as ischemic diseases or certain cancers .
Molidustat (chemical name: 2-(6-Morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)-1H-pyrazol-3-one; molecular formula: C₁₃H₁₄N₈O₂) is a synthetic small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes [1] [2]. It belongs to the pharmacotherapeutic class of HIF stabilizers, which modulate the oxygen-sensing pathway to stimulate endogenous erythropoietin (EPO) production. Structurally, molidustat integrates a pyrimidine-morpholine moiety linked to a triazolylpyrazolone ring, enabling competitive inhibition of HIF-PH catalytic sites by chelating ferrous iron (Fe²⁺) within the enzyme's active center [2] [6]. This inhibition prevents hydroxylation of HIF-α subunits, thereby blocking their proteasomal degradation and facilitating dimerization with HIF-β to form transcriptionally active complexes [3] [10].
Table 1: Structural and Pharmacodynamic Profile of Molidustat
Property | Specification |
---|---|
IUPAC Name | 2-[6-(morpholin-4-yl)pyrimidin-4-yl]-4-(1H-1,2,3-triazol-1-yl)-2,3-dihydro-1H-pyrazol-3-one |
Molecular Weight | 314.309 g/mol |
Mechanism of Action | Competitive inhibition of HIF-PHD enzymes (iron chelation) |
Biological Targets | HIF-1α, HIF-2α stabilization |
Key Structural Motifs | Morpholine-pyrimidine core; triazolylpyrazolone |
The development of HIF-PH inhibitors originated from seminal research on cellular oxygen sensing. The 2019 Nobel Prize in Physiology or Medicine awarded to William Kaelin Jr., Sir Peter Ratcliffe, and Gregg Semenza validated the therapeutic potential of this pathway [6]. Their work elucidated how HIF-PH enzymes hydroxylate HIF-α subunits under normoxia, targeting them for von Hippel-Lindau (VHL)-mediated ubiquitination and degradation [3] [10].
Molidustat (initially designated BAY 85-3934) emerged from Bayer AG's drug discovery program aimed at mimicking hypoxia pharmacologically. Preclinical studies demonstrated its ability to stimulate EPO transcription in hepatoma cells and rodent models without inducing hypertension, a limitation of recombinant EPO therapies [1] [4]. Phase I trials confirmed dose-dependent increases in serum EPO and reticulocyte counts, supporting progression to renal anemia studies.
The clinical evolution of HIF-PH inhibitors accelerated after 2015, with Japan approving roxadustat (2019) and later molidustat (2023) for veterinary use in feline CKD-associated anemia [1] [5]. Global phase 2 trials (DIALOGUE program) established proof-of-concept for molidustat in human chronic kidney disease (CKD), leading to phase 3 investigations (MIYABI program) [4] [7] [9].
Table 2: Key Milestones in HIF-PH Inhibitor Development
Year | Event |
---|---|
2001 | Cloning of HIF-PH enzymes (PHD1-3) reported [3] |
2014 | Preclinical data on molidustat published (PLOS ONE) [1] |
2018 | Phase 2b DIALOGUE trials demonstrate efficacy in CKD anemia [4] |
2021 | Phase 3 MIYABI studies confirm non-inferiority vs. ESAs in NDD-CKD [7] |
2023 | FDA conditional approval for veterinary use (Varenzin-CA1) [1] [5] |
Renal anemia arises primarily from impaired EPO synthesis in failing kidneys and dysregulated iron homeostasis. Traditional erythropoiesis-stimulating agents (ESAs) address EPO deficiency but exacerbate iron sequestration by elevating hepcidin and often requiring intravenous iron supplementation [6] [8]. Molidustat offers a multimodal physiological approach:
Erythropoietic Effects
By stabilizing HIF-2α, molidustat enhances transcriptional activation of the EPO gene in peritubular fibroblasts of the kidney and hepatocytes in the liver [3] [6]. In ESA-naïve non-dialysis-dependent (NDD) CKD patients, molidustat increased hemoglobin (Hb) by 1.4–2.0 g/dL over 16 weeks, outperforming placebo (mean difference: +1.47 g/dL; p<0.00001) [4] [8]. For dialysis-dependent (DD) patients, it maintained Hb levels equivalent to epoetin alfa, with mean differences of -0.18 g/dL (95% CI: -0.47 to 0.11; p=0.23) [8].
Iron Metabolism Modulation
HIF stabilization upregulates duodenal cytochrome B (DCYTB), divalent metal transporter 1 (DMT1), and ferroportin (FPN1) genes, enhancing intestinal iron absorption and mobilization from reticuloendothelial stores [6] [10]. Crucially, molidustat suppresses hepcidin synthesis via increased erythropoietic activity and erythroferrone production. Clinical data show:
Table 3: Hematological and Iron Parameter Changes with Molidustat vs. Controls
Parameter | NDD-CKD (Δ vs. Placebo) | NDD-CKD (Δ vs. ESA) | DD-CKD (Δ vs. ESA) |
---|---|---|---|
Hemoglobin | +1.47 g/dL* | +0.25 g/dL* | -0.18 g/dL |
Hepcidin | -20.66 ng/mL* | -24.51 ng/mL* | +1.20 ng/mL |
Ferritin | -90.01 μg/L* | Not reported | +25.03 μg/L |
TSAT | Not reported | -5.29%* | +3.88%* |
TIBC | Increased (qualitative) | Not reported | +1.08 μg/dL |
*Statistically significant (p<0.05)
Advantages in Inflammation-Resistant Anemia
Approximately 10–20% of CKD patients exhibit hyporesponsiveness to ESAs due to inflammation-driven hepcidin elevation and functional iron deficiency [4] [6]. Molidustat’s dual action on EPO production and iron availability may benefit this subgroup, as evidenced by sustained Hb responses in trials involving inflamed rodent models and human CKD populations [6] [9].
Concluding Remarks
Molidustat exemplifies the translation of hypoxia biology into therapeutics. Its mechanism aligns with physiological erythropoiesis regulation, offering a promising alternative to ESAs for renal anemia. Ongoing phase IV studies (e.g., NCT04914520) will further elucidate its long-term efficacy and safety in diverse CKD populations.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7